molecular formula C8H9ClN2 B2854194 5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 2580211-61-4

5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride

Cat. No. B2854194
CAS RN: 2580211-61-4
M. Wt: 168.62
InChI Key: VCFIYYUMTKZIQY-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a chemical compound with the molecular formula C8H9ClN2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is also an important structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core . The orientation of the active pyrrolo[2,3-b]pyridines in the HNE catalytic triad Ser195-His57-Asp102 correlated with the effectiveness of the inhibitor interaction with the enzyme .

Advantages and Limitations for Lab Experiments

5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a variety of conditions and can be stored for extended periods of time. However, this compound has some limitations for use in lab experiments. It has limited water solubility, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride. One area of research is to further explore its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as an antitumor agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body.

Synthesis Methods

The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves the reaction of 2-methyl-3-pyridylamine with acrylonitrile in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine, which can then be converted to the hydrochloride salt form through reaction with hydrochloric acid.

Scientific Research Applications

5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride has been studied extensively for its potential use in the field of medicinal chemistry. It has been found to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-8(7)10-5-6;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFIYYUMTKZIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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